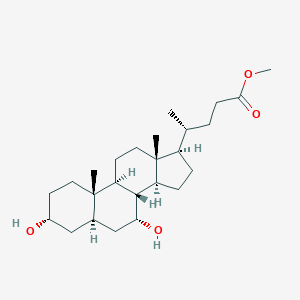

Methyl allochenodeoxycholate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl allochenodeoxycholate (MAC) is a bile acid that has been studied for its potential therapeutic benefits. MAC is a modified form of chenodeoxycholic acid (CDCA), which is a primary bile acid produced in the liver. The modification of CDCA to MAC involves the addition of a methyl group to the 3α-hydroxyl group. This modification alters the physical and chemical properties of the bile acid, which can affect its biological activity.

Wirkmechanismus

The mechanism of action of Methyl allochenodeoxycholate is not fully understood, but it is thought to involve the activation of several signaling pathways in cells. Methyl allochenodeoxycholate has been shown to activate the farnesoid X receptor (FXR), which is a nuclear receptor that regulates bile acid metabolism and glucose homeostasis. Methyl allochenodeoxycholate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.

Biochemische Und Physiologische Effekte

Methyl allochenodeoxycholate has several biochemical and physiological effects that contribute to its potential therapeutic benefits. Methyl allochenodeoxycholate has been shown to reduce inflammation and oxidative stress in cells, which could be beneficial for the treatment of liver disease and cancer. Methyl allochenodeoxycholate has also been shown to improve insulin sensitivity and glucose uptake in cells, which could be beneficial for the treatment of metabolic disorders. Additionally, Methyl allochenodeoxycholate has been shown to inhibit the growth and proliferation of cancer cells, which could be beneficial for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl allochenodeoxycholate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using chemical or microbial methods, which allows for the production of large quantities of the compound. Methyl allochenodeoxycholate is also relatively stable and can be stored for long periods of time without significant degradation. One limitation is that Methyl allochenodeoxycholate is not widely available commercially, which can make it difficult to obtain for research purposes. Additionally, Methyl allochenodeoxycholate can be expensive to produce, which can limit its use in some research applications.

Zukünftige Richtungen

There are several future directions for research on Methyl allochenodeoxycholate. One area of interest is the development of new synthetic methods for Methyl allochenodeoxycholate that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of Methyl allochenodeoxycholate, which could lead to the development of new drugs that target these pathways. Additionally, further studies are needed to determine the safety and efficacy of Methyl allochenodeoxycholate in humans, which could pave the way for the development of new therapies for liver disease, metabolic disorders, and cancer.

Synthesemethoden

Methyl allochenodeoxycholate can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the modification of CDCA using chemical reagents to introduce the methyl group. Microbial fermentation involves the use of microorganisms to produce Methyl allochenodeoxycholate from CDCA or other precursor molecules. Both methods have been used to produce Methyl allochenodeoxycholate for research purposes.

Wissenschaftliche Forschungsanwendungen

Methyl allochenodeoxycholate has been studied for its potential therapeutic effects in several areas, including liver disease, metabolic disorders, and cancer. In liver disease, Methyl allochenodeoxycholate has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl allochenodeoxycholate has been shown to improve glucose and lipid metabolism, which could be beneficial for the treatment of diabetes and obesity. In cancer, Methyl allochenodeoxycholate has been shown to have anti-tumor effects in several types of cancer cells.

Eigenschaften

CAS-Nummer |

14772-98-6 |

|---|---|

Produktname |

Methyl allochenodeoxycholate |

Molekularformel |

C25H42O4 |

Molekulargewicht |

406.6 g/mol |

IUPAC-Name |

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |

InChI-Schlüssel |

GRQROVWZGGDYSW-WKMGUUQUSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyme |

Methyl allochenodeoxycholate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.